molecular formula C21H22N4O2 B2959181 (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(isoquinolin-1-yl)methanone CAS No. 1705879-71-5

(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(isoquinolin-1-yl)methanone

Cat. No.: B2959181
CAS No.: 1705879-71-5
M. Wt: 362.433
InChI Key: BLPBPYSAPKWXNZ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a cyclopropyl group, an oxadiazole ring, a piperidine ring, and an isoquinoline moiety. These groups are common in many pharmaceuticals and biologically active compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the oxadiazole ring could be formed via a cyclization reaction involving a precursor with an amidoxime and a carboxylic acid .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The oxadiazole and isoquinoline rings are aromatic, contributing to the compound’s stability. The piperidine ring is a common motif in medicinal chemistry, often used to improve bioavailability .


Chemical Reactions Analysis

The compound’s reactivity would depend on the specific functional groups present. For example, the oxadiazole ring is generally stable but can participate in reactions under certain conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its degree of crystallinity, solubility, and stability could be influenced by the presence and arrangement of its functional groups .

Scientific Research Applications

Synthesis and Structural Exploration

  • Heterocyclic Compound Synthesis: Studies have focused on the synthesis and structural characterization of novel bioactive heterocycles, such as those involving piperidine and isoquinoline derivatives. For instance, the synthesis, structural exploration, and Hirshfeld surface analysis of bioactive heterocycles have been documented, highlighting their potential in developing therapeutic agents due to their stable molecular structures stabilized by inter and intra-molecular hydrogen bonds (Benaka Prasad et al., 2018) sourcesource.

Biological Activities

  • Antimicrobial and Antitumor Activities: Research on compounds containing elements like piperidine and isoquinoline has shown significant antimicrobial and antitumor properties. For example, novel quinoline derivatives bearing pyrazoline and pyridine analogues demonstrated promising antibacterial and antifungal activity, underscoring the potential of structurally similar compounds in addressing microbial resistance (Desai et al., 2016) sourcesource. Furthermore, compounds exhibiting potent antitumor activity have been identified, such as 5-aryl-2,3-dihydroimidazo[2,1-a]isoquinolines, highlighting the therapeutic potential of similar structures in cancer treatment (Houlihan et al., 1995) sourcesource.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

Given the presence of several pharmacologically relevant functional groups, this compound could be of interest in drug discovery and development. Further studies would be needed to explore its potential applications .

Properties

IUPAC Name

[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-isoquinolin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2/c26-21(19-17-6-2-1-5-15(17)9-10-22-19)25-11-3-4-14(13-25)12-18-23-20(24-27-18)16-7-8-16/h1-2,5-6,9-10,14,16H,3-4,7-8,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLPBPYSAPKWXNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NC=CC3=CC=CC=C32)CC4=NC(=NO4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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